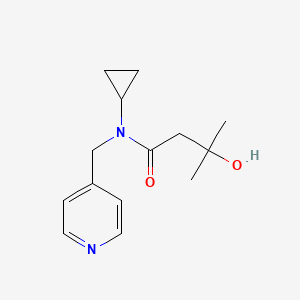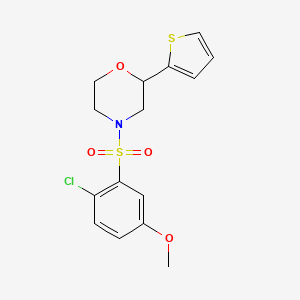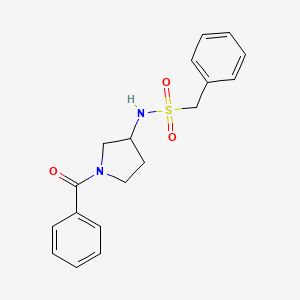![molecular formula C16H22N2O5S B6970818 4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6970818.png)
4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonylbenzoyl group with an oxane carboxamide moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the sulfonylbenzoyl intermediate. This intermediate is then reacted with an oxane derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxane derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. Key considerations in industrial production include the selection of efficient catalysts, optimization of reaction times and temperatures, and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes and products.
Mecanismo De Acción
The mechanism of action of 4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Sulfonylbenzoyl derivatives: These compounds share the sulfonylbenzoyl group but differ in their other functional groups and overall structure.
Oxane carboxamide derivatives: These compounds contain the oxane carboxamide moiety but have different substituents on the oxane ring or carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
4-[(3-propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(2)24(21,22)13-5-3-4-12(10-13)14(19)18-16(15(17)20)6-8-23-9-7-16/h3-5,10-11H,6-9H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURGMASUDKAJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2(CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide](/img/structure/B6970735.png)
![1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine](/img/structure/B6970741.png)


![2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol](/img/structure/B6970773.png)


![2-[1-benzofuran-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6970783.png)
![N-ethyl-3-[(2-fluorophenyl)methylsulfonylamino]pyrrolidine-1-carboxamide](/img/structure/B6970790.png)
![2-(2-hydroxyethyl)-N-[(4-methoxy-1-methylcyclohexyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6970797.png)




